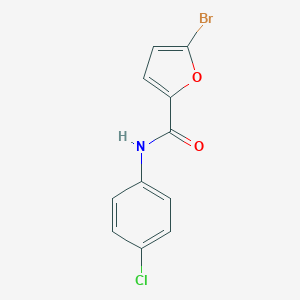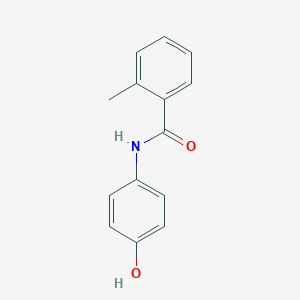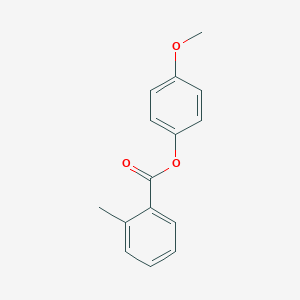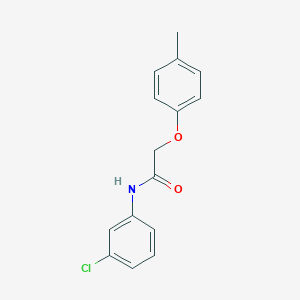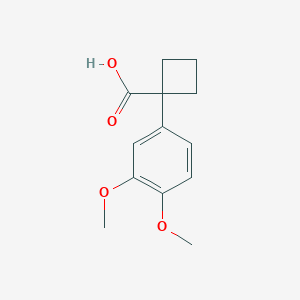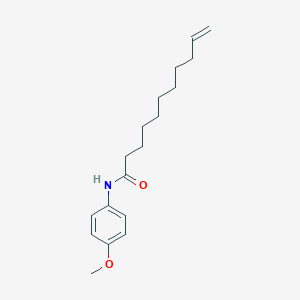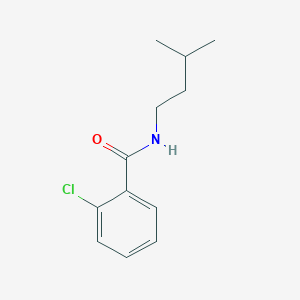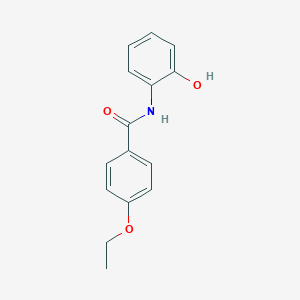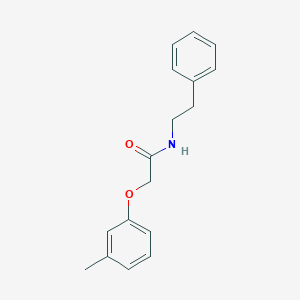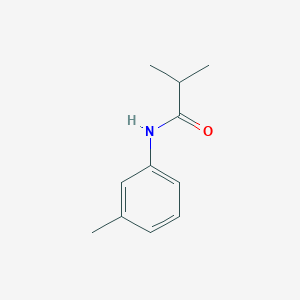
2-methyl-N-(3-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(3-methylphenyl)propanamide, also known as N-isobutyl-3-methyl-2-phenylpropanamide, is a chemical compound that belongs to the category of amides. It is a white crystalline solid with a molecular formula of C14H19NO and a molecular weight of 217.31 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(3-methylphenyl)propanamide varies depending on its application. In medicine, this compound acts as a selective agonist of the mu-opioid receptor and produces analgesia by inhibiting the transmission of pain signals. It does not cause respiratory depression or addiction, making it a safer alternative to traditional opioids. In agriculture, this compound acts as an insecticide by disrupting the nervous system of insects, leading to paralysis and death. In industry, this compound acts as a solvent by dissolving other substances and facilitating chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(3-methylphenyl)propanamide also vary depending on its application. In medicine, this compound produces analgesia without causing respiratory depression or addiction. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In agriculture, this compound disrupts the nervous system of insects, leading to paralysis and death. In industry, this compound dissolves other substances and facilitates chemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-N-(3-methylphenyl)propanamide in lab experiments include its high purity, low toxicity, and potential applications in various fields. However, the limitations of using this compound include its high cost, limited availability, and potential hazards associated with its synthesis and handling.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(3-methylphenyl)propanamide. In medicine, further research is needed to determine the safety and efficacy of this compound as an analgesic and anti-inflammatory agent. In agriculture, further research is needed to optimize the use of this compound as an insecticide and minimize its impact on non-target organisms. In industry, further research is needed to explore the potential applications of this compound as a solvent and identify new uses for it in chemical reactions. Overall, the study of 2-methyl-N-(3-methylphenyl)propanamide has the potential to lead to the development of new drugs, pesticides, and industrial chemicals that are safer and more effective than current alternatives.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(3-methylphenyl)propanamide can be achieved through different methods. One of the most common methods is the reaction between 3-methylacetophenone and isobutylamine in the presence of a catalyst. This method yields a high purity and yield of the desired product. Other methods include the reaction between 3-methylbenzoyl chloride and isobutylamine or the reaction between 3-methylacetophenone and isobutyl isocyanate.
Applications De Recherche Scientifique
2-methyl-N-(3-methylphenyl)propanamide has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an analgesic agent. It acts as a selective agonist of the mu-opioid receptor and produces analgesia without causing respiratory depression or addiction. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
In agriculture, 2-methyl-N-(3-methylphenyl)propanamide has been studied for its potential use as a pesticide. It acts as an insecticide and disrupts the nervous system of insects, leading to paralysis and death. This compound has shown high efficacy against various pests, including mosquitoes, flies, and cockroaches.
In industry, 2-methyl-N-(3-methylphenyl)propanamide has been studied for its potential use as a solvent. It has a high boiling point and low toxicity, making it a suitable alternative to traditional solvents such as benzene and toluene.
Propriétés
Numéro CAS |
7146-00-1 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-methyl-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-8(2)11(13)12-10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,12,13) |
Clé InChI |
OFKDADAPWXHGJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)C |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C(C)C |
Autres numéros CAS |
7146-00-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



